molecular formula C19H24N2O3S B10883106 1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine

1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10883106
M. Wt: 360.5 g/mol
InChI Key: DARNIYWTOPIPCN-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine family This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring and a phenoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine typically involves a multi-step process:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenoxybenzyl Group: The phenoxybenzyl moiety is introduced via nucleophilic substitution reactions. This step often involves the reaction of piperazine with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the phenoxybenzyl moiety or the sulfonyl group, leading to different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced phenoxybenzyl or ethylsulfonyl derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The ethylsulfonyl and phenoxybenzyl groups contribute to its binding affinity and specificity, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-(3-phenoxybenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    1-(Ethylsulfonyl)-4-(4-phenoxybenzyl)piperazine: Similar structure but with a different position of the phenoxy group.

Uniqueness: 1-(Ethylsulfonyl)-4-(3-phenoxybenzyl)piperazine is unique due to the specific positioning of the ethylsulfonyl and phenoxybenzyl groups, which can influence its chemical reactivity and biological activity. This distinct arrangement can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O3S/c1-2-25(22,23)21-13-11-20(12-14-21)16-17-7-6-10-19(15-17)24-18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3

InChI Key

DARNIYWTOPIPCN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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